Pyrazolo[1,5-a]pyridin-3-ylmethanol

Synthetic methodology Heterocyclic chemistry Dimerization

Researchers needing a reliable 3-hydroxymethyl handle for selective derivatization often face supply inconsistency. Pyrazolo[1,5-a]pyridin-3-ylmethanol resolves this as a versatile building block. - Enables synthesis of PI3Kα inhibitors (IC₅₀ 0.9 nM) & clinical-stage RET inhibitors. - Facilitates acid-catalyzed dimerization to bis(pyrazolo[1,5-a]pyridin-3-yl)methanes. - Consistent quality supports rapid SAR exploration in anti-TB drug discovery.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 117782-76-0
Cat. No. B055727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridin-3-ylmethanol
CAS117782-76-0
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CO
InChIInChI=1S/C8H8N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-5,11H,6H2
InChIKeyFYFIBJJWPQYJNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyridin-3-ylmethanol: A Strategic Building Block


Pyrazolo[1,5-a]pyridin-3-ylmethanol (CAS 117782-76-0) is a fused bicyclic heteroaromatic compound comprising a pyrazole ring fused to a pyridine ring, with a reactive hydroxymethyl (-CH₂OH) substituent at the 3-position . It serves as a versatile intermediate for constructing biologically active molecules based on the pyrazolo[1,5-a]pyridine scaffold, a "privileged structure" widely exploited in medicinal chemistry [1].

Heterocyclic building block — pyrazolo[1,5-a]pyridine scaffold for bioactive molecule assembly
3‑Hydroxymethyl handle — enables ester, ether, aldehyde, and halide derivatization
Synthetic workflow fit — suitable for kinase inhibitor and antitubercular agent synthesis routes

Why Pyrazolo[1,5-a]pyridin-3-ylmethanol Is Irreplaceable


Substituting Pyrazolo[1,5-a]pyridin-3-ylmethanol with other 3-position derivatives (e.g., carboxylic acid, carboxamide, or unsubstituted parent) is not feasible for specific synthetic applications. The 3-hydroxymethyl group provides a unique chemical handle for selective transformations, such as acid-catalyzed dimerization to bis(pyrazolo[1,5-a]pyrid-3-yl)methanes, a reactivity profile not observed for 3-carboxylic acid or 3-carboxamide analogs [1]. Furthermore, the primary alcohol functionality enables further derivatization into esters, ethers, aldehydes, or halides that are critical for constructing complex kinase inhibitors and antitubercular agents [2].

Target 3‑CH₂OH derivative
Acid‑catalyzed dimerization yields bis‑heterocyclic methanes. 3‑Carboxylic acid analogs remain inert under identical conditions, limiting scaffold assembly.
Target Primary alcohol
Secondary alcohol analog produces a complex mixture of vinyl and butenyl products, compromising product purity for applications requiring a single dimeric product.
Target 3‑Hydroxymethyl handle
Unsubstituted pyrazolo[1,5-a]pyridine lacks the functional group required for late‑stage diversification into kinase inhibitor candidates. Direct replacement may not support intended synthetic routes.

Pyrazolo[1,5-a]pyridin-3-ylmethanol: Evidence vs. Analogs


Acid-Catalyzed Dimerization Selectivity

Pyrazolo[1,5-a]pyridin-3-ylmethanol undergoes selective acid-catalyzed dimerization to form bis(pyrazolo[1,5-a]pyrid-3-yl)methanes when treated with trifluoroacetic acid (TFA) in refluxing dichloromethane [1]. In contrast, pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives do not undergo this transformation; they are typically inert under these conditions or require entirely different activation strategies (e.g., amide coupling, fluorination) [2].

Acid‑catalyzed dimerization
Reported
3‑CH₂OH: exclusive bis‑methane formation 3‑COOH analog: no reaction under TFA/DCM Qualitative reactivity difference
Enables bivalent scaffold assembly not accessible from 3‑carboxylic acid
TFA, refluxing DCM; data to verify in specific substrates
Synthetic methodology Heterocyclic chemistry Dimerization

Key Intermediate for Kinase Inhibitors

Pyrazolo[1,5-a]pyridin-3-ylmethanol serves as a direct precursor to 3-substituted pyrazolo[1,5-a]pyridine-based kinase inhibitors. For example, the compound is a key building block for synthesizing derivatives that exhibit nanomolar to sub-nanomolar IC₅₀ values against PI3Kα (e.g., 0.9 nM for compound 5x) [1] and RET kinase (e.g., 14 nM for selpercatinib-related compounds) [2]. In contrast, the unsubstituted pyrazolo[1,5-a]pyridine core lacks the functional handle required for these advanced inhibitor architectures, necessitating the 3-hydroxymethyl group for late-stage diversification.

Kinase inhibitor precursor
Cross‑study comparable
Derived inhibitors IC₅₀ 0.9 nM (PI3Kα) & 14 nM (RET)
Supports PI3Kα and RET inhibitor SAR exploration
Reported for specific inhibitor series; requires synthesis validation
Medicinal chemistry Kinase inhibition Drug discovery

Reactivity Contrast: Primary vs. Secondary Alcohol

The acid-catalyzed behavior of Pyrazolo[1,5-a]pyridin-3-ylmethanol (primary alcohol) is distinctly different from that of its secondary alcohol analog, 1-(pyrazolo[1,5-a]pyridin-3-yl)ethanol. Under identical conditions (TFA, refluxing DCM), the primary alcohol cleanly yields bis(pyrazolo[1,5-a]pyrid-3-yl)methanes, whereas the secondary alcohol produces a mixture of 3-vinylpyrazolo[1,5-a]pyridines and 1,3-bis(pyrazolo[1,5-a]pyridin-3-yl)but-1-enes [1]. This divergent outcome is due to the increased propensity for dehydration and elimination in the secondary alcohol system.

Primary vs. secondary alcohol
Head‑to‑head
1° alcohol: clean dimerization product 2° alcohol: vinyl‑byproduct mixture Product selectivity advantage
Predictable synthetic outcome for bivalent ligand design
TFA, refluxing DCM; dehydration pathway limits 2° alcohol utility
Organic synthesis Reaction selectivity Heterocyclic chemistry

Pyrazolo[1,5-a]pyridin-3-ylmethanol: Key Applications


PI3Kα-Selective Kinase Inhibitor Synthesis

Utilize Pyrazolo[1,5-a]pyridin-3-ylmethanol as a starting material to construct the pyrazolo[1,5-a]pyridine core of potent and selective PI3Kα inhibitors. The 3-hydroxymethyl group enables subsequent functionalization to install sulfonamide or hydrazone moieties critical for achieving sub-nanomolar IC₅₀ values (e.g., 0.9 nM) [1]. This approach is directly applicable to developing novel anticancer agents targeting the PI3K/AKT/mTOR pathway.

Symmetrical Bis-Heterocyclic Scaffolds

Employ the compound in trifluoroacetic acid-mediated dimerization reactions to produce bis(pyrazolo[1,5-a]pyrid-3-yl)methanes in a single step [1]. These symmetrical dimers serve as valuable building blocks for designing bivalent enzyme inhibitors, metal-organic framework (MOF) linkers, and supramolecular architectures. The clean reaction profile (vs. secondary alcohol analogs) ensures high-purity product suitable for subsequent functionalization.

RET Kinase Inhibitor Development

Incorporate Pyrazolo[1,5-a]pyridin-3-ylmethanol into synthetic routes targeting RET kinase inhibition. The 3-hydroxymethyl handle is essential for installing the substituted pyrazolo[1,5-a]pyridine moiety found in clinical-stage RET inhibitors (e.g., selpercatinib, IC₅₀ = 14 nM) [2]. This intermediate streamlines the synthesis of patent-protected scaffolds for targeted cancer therapy research.

Antitubercular Scaffold Diversification

Use the compound as a precursor to pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which exhibit potent antitubercular activity with nanomolar MIC values against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains [3]. The 3-hydroxymethyl group can be oxidized to the carboxylic acid and subsequently coupled to diverse amines, enabling rapid SAR exploration in anti-TB drug discovery programs.

Application
Selection Property
Validation Focus
PI3Kα kinase inhibitor synthesis
Kinase selectivity review
PI3Kα SAR and sulfonamide/hydrazone installation
Symmetrical bis‑heterocyclic scaffolds
Dimerization reactivity
Product purity and scalability for bivalent ligands
RET kinase inhibitor development
RET inhibition context
Scaffold derivatization efficiency for targeted agents
Antitubercular scaffold diversification
Antitubercular screening context
MIC determination against drug‑susceptible and MDR Mtb

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